Cas no 1895450-99-3 (1(2H)-Isoquinolinone, 3,8-dimethyl-)

1(2H)-Isoquinolinone, 3,8-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1(2H)-Isoquinolinone, 3,8-dimethyl-
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- インチ: 1S/C11H11NO/c1-7-4-3-5-9-6-8(2)12-11(13)10(7)9/h3-6H,1-2H3,(H,12,13)
- InChIKey: LUQRVTCDNYQIOL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2C)C=C(C)N1
1(2H)-Isoquinolinone, 3,8-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397608-0.5g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 0.5g |
$809.0 | 2023-05-29 | ||
Enamine | EN300-397608-10.0g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 10g |
$3622.0 | 2023-05-29 | ||
Enamine | EN300-397608-1.0g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 1g |
$842.0 | 2023-05-29 | ||
Enamine | EN300-397608-0.1g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 0.1g |
$741.0 | 2023-05-29 | ||
Enamine | EN300-397608-5.0g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 5g |
$2443.0 | 2023-05-29 | ||
Enamine | EN300-397608-0.05g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 0.05g |
$707.0 | 2023-05-29 | ||
Enamine | EN300-4990487-0.25g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 95.0% | 0.25g |
$774.0 | 2025-03-16 | |
Enamine | EN300-397608-2.5g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 2.5g |
$1650.0 | 2023-05-29 | ||
Enamine | EN300-397608-0.25g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 0.25g |
$774.0 | 2023-05-29 | ||
Enamine | EN300-4990487-1.0g |
3,8-dimethyl-1,2-dihydroisoquinolin-1-one |
1895450-99-3 | 95.0% | 1.0g |
$842.0 | 2025-03-16 |
1(2H)-Isoquinolinone, 3,8-dimethyl- 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1(2H)-Isoquinolinone, 3,8-dimethyl-に関する追加情報
Introduction to 1(2H)-Isoquinolinone, 3,8-dimethyl- (CAS No. 1895450-99-3)
1(2H)-Isoquinolinone, 3,8-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1895450-99-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of methyl groups at the 3rd and 8th positions enhances its pharmacological potential, making it a subject of extensive research for its potential therapeutic applications.
The chemical structure of 1(2H)-Isoquinolinone, 3,8-dimethyl- consists of a benzene ring fused with a pyridine ring, with an oxygen atom at the 2-position forming the isoquinolinone core. The dimethyl substitution at the 3rd and 8th positions introduces specific steric and electronic effects that modulate its reactivity and interaction with biological targets. This structural feature has been exploited in the design of novel pharmacophores targeting various diseases, including cancer and neurodegenerative disorders.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their remarkable biological properties. Studies have demonstrated that compounds within this class can exhibit potent antimicrobial, anti-inflammatory, and anticancer activities. The methylated derivative 1(2H)-Isoquinolinone, 3,8-dimethyl- is no exception and has been investigated for its potential role in modulating cellular pathways associated with disease progression.
One of the most compelling aspects of 1(2H)-Isoquinolinone, 3,8-dimethyl- is its ability to interact with specific enzymes and receptors involved in critical biological processes. For instance, research has suggested that this compound may inhibit kinases and other enzymes implicated in tumor growth and metastasis. Additionally, its structural similarity to natural products like morphine has prompted investigations into its potential as a lead compound for developing new analgesics with improved efficacy and reduced side effects.
The synthesis of 1(2H)-Isoquinolinone, 3,8-dimethyl- typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.
Recent advancements in computational chemistry have further accelerated the study of 1(2H)-Isoquinolinone, 3,8-dimethyl- by enabling researchers to predict its biological activity and optimize its structure through molecular modeling techniques. These computational studies have provided valuable insights into the binding interactions between this compound and its target proteins, guiding experimental efforts toward more effective drug candidates.
The pharmacological evaluation of 1(2H)-Isoquinolinone, 3,8-dimethyl- has revealed promising results in preclinical models. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while exhibiting low toxicity toward normal cells. This selective toxicity makes it an attractive candidate for further development into a therapeutic agent. Additionally, animal models have shown that this compound can attenuate inflammation and pain responses without causing significant side effects.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 1(2H)-Isoquinolinone, 3,8-dimethyl- exemplifies this synergy by integrating synthetic chemistry with biological evaluation to uncover new therapeutic opportunities. As research continues to unfold the full potential of this compound, it is likely that additional applications will be identified beyond its current scope.
In conclusion,1(2H)-Isoquinolinone, 3,8-dimethyl- (CAS No. 1895450-99-3) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Its investigation into potential therapeutic applications underscores the importance of continued research in heterocyclic compounds for addressing unmet medical needs.
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